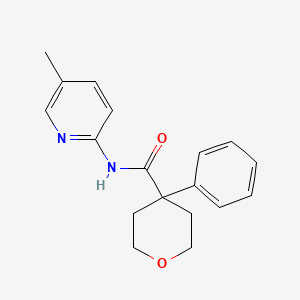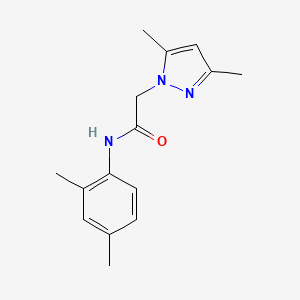![molecular formula C10H12F3N3OS B7480762 (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7480762.png)
(4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone, also known as MTIP, is a small molecule that has been extensively studied for its potential use in treating various diseases. MTIP is a potent and selective antagonist of the dopamine D3 receptor, which has been implicated in the pathophysiology of several neuropsychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. In
作用机制
(4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of the D3 receptor, (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone can modulate the release of dopamine and other neurotransmitters, which are involved in reward, motivation, and cognitive function.
Biochemical and Physiological Effects
(4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of addiction, (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone has been shown to reduce the reinforcing effects of drugs of abuse, as well as the motivation to seek out these drugs. In animal models of schizophrenia, (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone has been shown to improve cognitive function, as well as reduce the positive and negative symptoms of the disease. In animal models of Parkinson's disease, (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone has been shown to protect against neurotoxicity and improve motor function.
实验室实验的优点和局限性
One advantage of using (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone in lab experiments is its high selectivity for the D3 receptor, which allows for more specific targeting of this receptor compared to other dopamine receptor antagonists. However, one limitation of using (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone is its relatively low potency, which may require higher doses to achieve therapeutic effects.
未来方向
There are several future directions for research on (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone. One area of interest is the potential use of (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone in combination with other drugs, such as antipsychotics or antidepressants, to enhance their therapeutic effects. Another area of interest is the development of more potent and selective D3 receptor antagonists, which may have greater therapeutic potential compared to (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone. Additionally, further research is needed to better understand the mechanisms underlying the therapeutic effects of (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone, as well as its potential side effects and safety profile.
合成方法
(4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone can be synthesized using a multi-step process that involves the reaction of 4-methylthiadiazole-5-carboxylic acid with 4-(trifluoromethyl)piperidine-1-carboxylic acid chloride in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then subjected to a reduction step using a reducing agent, such as sodium borohydride, to yield the final product, (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone.
科学研究应用
(4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone has been extensively studied for its potential use in treating various neuropsychiatric disorders. In preclinical studies, (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone has been shown to reduce drug-seeking behavior in animal models of addiction, improve cognitive function in animal models of schizophrenia, and protect against neurotoxicity in animal models of Parkinson's disease. These findings suggest that (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone may have therapeutic potential in the treatment of these disorders.
属性
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3OS/c1-6-8(18-15-14-6)9(17)16-4-2-7(3-5-16)10(11,12)13/h7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGFQPFECSMGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7480681.png)


![[1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7480704.png)
![2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide](/img/structure/B7480706.png)





![4-(2-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]oxane-4-carboxamide](/img/structure/B7480737.png)
![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7480755.png)

![2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B7480780.png)